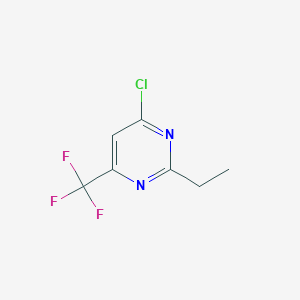![molecular formula C14H9ClO4S B13087465 (1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate](/img/structure/B13087465.png)
(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate is a complex organic compound with the molecular formula C14H9ClO4S. This compound is characterized by its unique structure, which includes a naphtho[1,2-b]thiophene core with a dioxido substitution and a carbonochloridate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method includes the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) to form thiophene derivatives
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Industrial production would also require stringent quality control measures to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where the carbonochloridate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons. Substitution reactions typically result in the formation of new carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of (1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways and targets depend on the specific application and the chemical environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[1,2-b]thiophene derivatives: These compounds share the same core structure but differ in their functional groups.
Carbonochloridates: Compounds with similar carbonochloridate groups but different core structures.
Dioxido derivatives: Molecules with dioxido substitutions on different aromatic or heterocyclic cores.
Uniqueness
(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate is unique due to its combination of a naphtho[1,2-b]thiophene core with both dioxido and carbonochloridate functional groups. This unique structure imparts specific chemical properties, such as reactivity and stability, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C14H9ClO4S |
|---|---|
Molekulargewicht |
308.7 g/mol |
IUPAC-Name |
(1,1-dioxobenzo[g][1]benzothiol-2-yl)methyl carbonochloridate |
InChI |
InChI=1S/C14H9ClO4S/c15-14(16)19-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)20(11,17)18/h1-7H,8H2 |
InChI-Schlüssel |
OWIUPSQDGAKBDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2S(=O)(=O)C(=C3)COC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




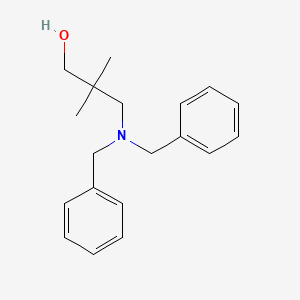
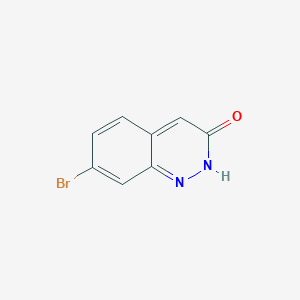
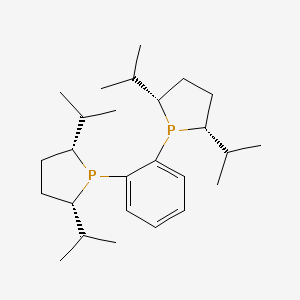

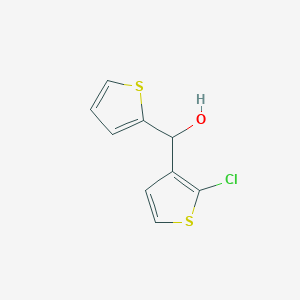


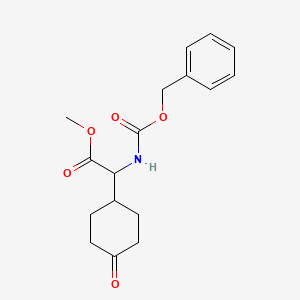
![N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13087466.png)

![Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13087472.png)
